

# Technical Support Center: INCB054828 (Pemigatinib) Ocular Toxicity in Animal Models

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Compound of Interest		
Compound Name:	INCB054828	
Cat. No.:	B1191782	Get Quote

This technical support guide provides researchers, scientists, and drug development professionals with information on understanding and developing strategies to mitigate ocular toxicities associated with the FGFR inhibitor **INCB054828** (pemigatinib) in animal models. The content is presented in a question-and-answer format to address specific issues that may be encountered during preclinical research.

### **Frequently Asked Questions (FAQs)**

Q1: What are the primary ocular toxicities observed with **INCB054828** in preclinical and clinical studies?

A1: The most frequently reported ocular adverse events associated with **INCB054828** (pemigatinib) and other FGFR inhibitors are:

- Retinal Pigment Epithelial Detachment (RPED): This is characterized by the accumulation of subretinal fluid, leading to a separation of the retinal pigment epithelium (RPE) from the neurosensory retina.[1][2][3] In clinical trials, RPED occurred in 11% of patients receiving pemigatinib, with a median time to onset of 56 days.[1]
- Dry Eye: This is another common finding, reported in 31% of patients in clinical trials.[4]
- Corneal Mineralization: In repeat-dose toxicity studies in rats, corneal mineralization was observed.[5]

### Troubleshooting & Optimization





These are considered "on-target" effects due to the inhibition of FGFR signaling in ocular tissues.[2][3]

Q2: What is the proposed mechanism of INCB054828-induced ocular toxicity?

A2: The ocular toxicities of **INCB054828** are believed to be a class effect of FGFR inhibitors. The proposed mechanism involves the disruption of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is crucial for the health and function of the retinal pigment epithelium (RPE).[2][3] The FGFR-MAPK signaling pathway, in particular, plays a vital role in maintaining the integrity of tight junctions between RPE cells and regulating fluid transport.[6] [7] Inhibition of this pathway can lead to RPE dysfunction, increased permeability, and subsequent accumulation of fluid in the subretinal space, resulting in RPED.[6][7]

Q3: Are there established mitigation strategies for **INCB054828**-induced ocular toxicity in animal models?

A3: Currently, there is limited publicly available information on specific, validated mitigation strategies for **INCB054828**-induced ocular toxicities in animal models. The primary strategies for managing these toxicities have been established in clinical practice and involve dose modification and ophthalmic monitoring.[1][3] These clinical management approaches can, however, inform the design of preclinical studies aimed at identifying and testing potential mitigation strategies.

Q4: What are the recommended ophthalmic monitoring procedures in clinical trials that can be adapted for preclinical studies?

A4: Clinical guidelines for pemigatinib recommend a comprehensive ophthalmological examination, including optical coherence tomography (OCT), prior to initiating treatment, every 2 months for the first 6 months, and every 3 months thereafter.[1][3] For animal studies, a similar approach can be adopted:

 Baseline Ocular Examination: Conduct a thorough baseline assessment of ocular health in all animals before the start of the study. This should include slit-lamp biomicroscopy and fundus imaging. For species with larger eyes, such as rabbits or canines, OCT can provide detailed cross-sectional images of the retina.



- Regular On-Study Monitoring: Perform regular ocular examinations throughout the study period. The frequency should be determined by the study design and the expected onset of ocular toxicities.
- Specialized Imaging: Utilize techniques like OCT and fundus photography to detect early signs of RPED. Fluorescein angiography can be used to assess retinal vascular leakage.

### **Troubleshooting Guide for Preclinical Studies**

## Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action in Animal Models
Subretinal fluid or signs of RPED on OCT/histopathology	On-target effect of INCB054828 due to FGFR inhibition in the RPE.	1. Dose-Response Evaluation: Determine the dose- and time- dependency of the ocular findings. Assess if a lower dose can maintain anti-tumor efficacy while reducing ocular toxicity.2. Intermittent Dosing: Explore alternative dosing schedules (e.g., 2 weeks on, 1 week off, as used in clinical settings) to allow for potential recovery of the RPE.[2]3. Test Potential Mitigating Agents: Based on the mechanism, consider co-administration with agents that could support RPE health or reduce subretinal fluid. This is an exploratory area for research.
Signs of ocular surface irritation (e.g., redness, discharge)	Potential for drug-induced dry eye.	1. Ocular Lubricants: Administer preservative-free artificial tears to the animals to alleviate dryness.2. Schirmer's Test: Quantify tear production to confirm a diagnosis of dry eye.3. Histopathology: Examine the cornea and conjunctiva for signs of inflammation or damage.
Corneal opacities observed	Potential for corneal mineralization (as seen in rats).[5]	<ol> <li>Slit-lamp Examination:</li> <li>Carefully examine the cornea for any deposits.2.</li> <li>Histopathology with Special Stains: Use stains such as</li> </ol>



Alizarin Red or von Kossa to confirm the presence of calcium deposits.3. Evaluate Systemic Mineral Levels: Monitor serum calcium and phosphate levels, as hyperphosphatemia is a known systemic effect of pemigatinib.

### **Quantitative Data Summary**

The following tables summarize the incidence of ocular adverse events from clinical trials of pemigatinib, which can serve as a benchmark for preclinical observations.

Table 1: Incidence of Retinal Pigment Epithelial Detachment (RPED) in Patients Treated with Pemigatinib

Adverse Event	All Grades (%)	Grade 3-4 (%)	Dose Interruption (%)	Dose Reduction (%)	Permanent Discontinuati on (%)
RPED	11	1.3	3.1	1.3	0.2

Data from a pooled analysis of 635 patients who received a starting dose of PEMAZYRE 13.5 mg across clinical trials.[1]

Table 2: Incidence of Dry Eye in Patients Treated with Pemigatinib

Adverse Event	All Grades (%)	Grade 3-4 (%)
Dry Eye	31	1.6

Data from a pooled analysis of 635 patients who received a starting dose of PEMAZYRE 13.5 mg across clinical trials.[4]



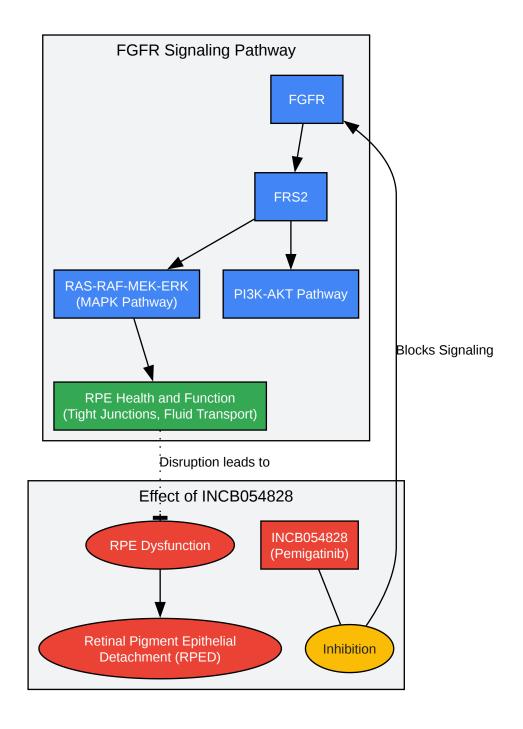
### **Experimental Protocols**

Protocol 1: Evaluation of Dose Interruption on **INCB054828**-Induced Retinopathy in a Rodent Model

- Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.
- Group Allocation:
  - Group 1: Vehicle control.
  - Group 2: INCB054828 administered daily (continuous dosing).
  - Group 3: INCB054828 administered on an intermittent schedule (e.g., 14 days on, 7 days off).
- Dose Selection: The dose of INCB054828 should be selected based on previous pharmacokinetic and efficacy studies to be clinically relevant.
- Ocular Monitoring:
  - Perform baseline and weekly ocular examinations, including fundus imaging and OCT.
  - Measure retinal thickness and quantify the area of subretinal fluid.
- Endpoint Analysis:
  - At the end of the study, perform histopathological analysis of the eyes to assess the RPE and photoreceptor layers.
  - Correlate the findings with the dosing schedule to determine if intermittent dosing reduces the incidence or severity of retinopathy.

# Visualizations Signaling Pathway



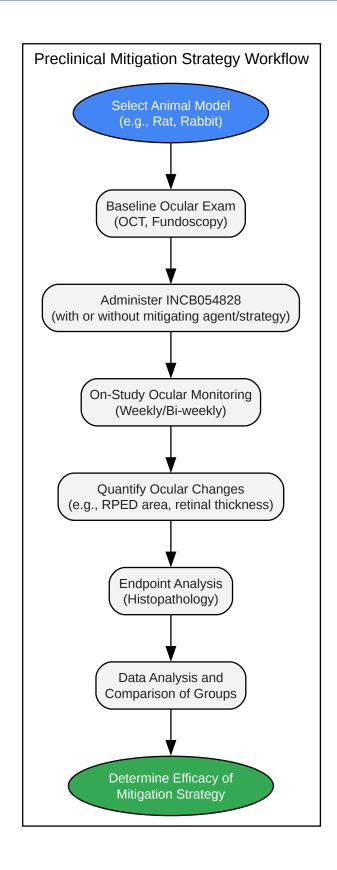


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Caption: Proposed mechanism of INCB054828-induced ocular toxicity.

## **Experimental Workflow**



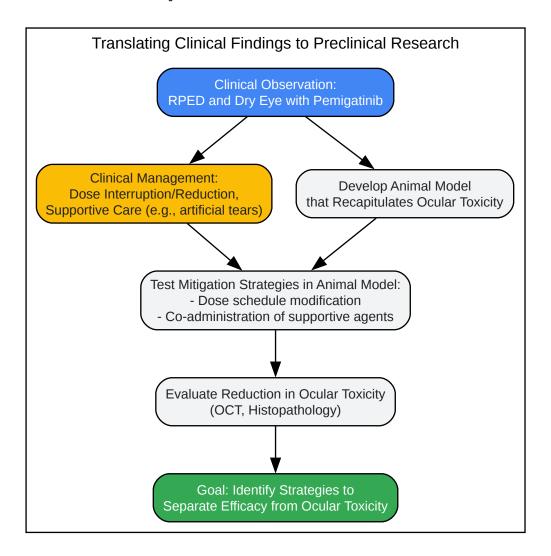


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Caption: Experimental workflow for testing ocular toxicity mitigation strategies.



### **Logical Relationship: Clinical to Preclinical Translation**



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Caption: Logic for translating clinical observations to preclinical mitigation studies.

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